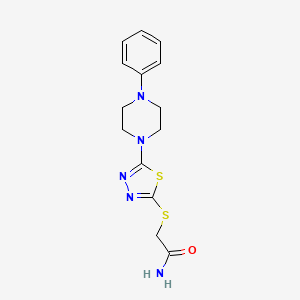

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazine moiety and a thioacetamide group. The phenylpiperazine group enhances solubility and modulates receptor interactions, while the thiadiazole-thioacetamide backbone contributes to metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS2/c15-12(20)10-21-14-17-16-13(22-14)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRXSRACLYXGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 4-phenylpiperazine with a thiadiazole derivative. One common method includes the alkylation of 4-phenylpiperazine with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine moiety.

Substitution: The phenyl group or the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, research on related compounds has shown that modifications to the piperazine ring can enhance cytotoxic activity against various cancer cell lines, including MCF-7 and HepG2 cells. The anticancer mechanism often involves the induction of apoptosis through pathways such as caspase activation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 12.5 | Apoptosis induction |

| 4f | HepG2 | 15.0 | Caspase activation |

Antimicrobial Properties

Compounds similar to 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated for their antimicrobial activities against various pathogens. The presence of the thiadiazole ring has been linked to enhanced antibacterial effects.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological properties, making derivatives potential candidates for the treatment of neurological disorders. Studies indicate that compounds with similar structures can interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Antitumor Efficacy : A study demonstrated that a derivative exhibited significant tumor reduction in xenograft models, showcasing its potential as an anticancer agent.

- Antimicrobial Trials : Clinical trials indicated that a related compound effectively treated infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, thereby exerting anticonvulsant effects.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds are categorized based on modifications to the thiadiazole core, substituents on the piperazine ring, or variations in the acetamide-linked groups. Key examples include:

Piperazine-Modified Thiadiazoles

- N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Phenylpiperazin-1-yl)acetamide (4c) : Features a 4-chlorophenyl substitution on the thiadiazole and retains the phenylpiperazine group. Melting point: 214–216°C; synthesized via nucleophilic substitution in 20 hours .

- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide : Replaces the phenyl group with a 4-methoxyphenyl moiety, altering electronic properties and binding interactions .

Thiadiazole-Thioacetamide Hybrids

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substitutes the phenylpiperazine with a phenoxy group, yielding a lower melting point (132–134°C) and 74% synthesis yield .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Demonstrates 85% yield and 135–136°C melting point, highlighting the impact of benzylthio and methoxyphenoxy substituents .

Triazinoquinazoline and Thiadiazine Hybrids

- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8): Integrates a triazinoquinazoline system, showing high thermal stability (melting point: 266–270°C) and 89.4% yield .

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) : Combines thiadiazole with a thiadiazinan ring, achieving 69% yield and 179–181°C melting point .

Physicochemical Properties

Key Observations :

- Piperazine-containing analogs (e.g., 4c) exhibit higher melting points (>200°C) compared to phenoxy/thioether derivatives (e.g., 5j: 138–140°C), likely due to enhanced intermolecular interactions .

- Thiadiazine-triazinoquinazoline hybrids (e.g., 4.8) show exceptional thermal stability, attributed to extended π-conjugation .

Pharmacological Activity

Anticancer Activity

- N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (15o): Displays potent antiproliferative activity (IC50 = 1.96 ± 0.15 µM against PC-3 prostate cancer cells) via dual thiadiazole-quinazoline targeting .

- Compounds 3 and 8 () : Induce apoptosis in glioma cells by inhibiting Akt (92.36% and 86.52% inhibition, respectively), with docking studies confirming π-π and H-bond interactions .

Antimicrobial Activity

- N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-thiadiazinan-3-yl)acetamide (5c) : Shows moderate antimicrobial activity, linked to the thiadiazinan-thio moiety .

Comparison with Target Compound : While direct data for the target compound are unavailable, phenylpiperazine-thiadiazole hybrids (e.g., 4c) are explicitly designed as anticancer agents, suggesting similar mechanisms. The phenylpiperazine group may enhance CNS penetration, whereas chlorophenyl or quinazoline substitutions improve kinase inhibition .

Biological Activity

The compound 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit potent anticancer activity. In particular:

- Cell Line Studies : The compound shows significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds within this class have shown IC50 values as low as against MCF-7 cells, indicating strong growth inhibition .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2a | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| 2b | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

| 2c | HL60 | 10.10 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Thiadiazole derivatives are known for their efficacy against a range of pathogens:

- In Vitro Studies : Compounds similar to this compound have exhibited significant antibacterial and antifungal properties. For example, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of thiadiazole derivatives is often attributed to several mechanisms:

- Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .

- Inhibition of Key Proteins : Some derivatives inhibit proteins involved in cancer proliferation and survival pathways, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor angiogenesis .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related thiadiazole compounds found that a derivative with a piperazine moiety exhibited enhanced cytotoxicity against the MCF-7 cell line with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties revealed that a similar thiadiazole derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives?

- Methodological Answer : The synthesis typically involves reacting a thiol-containing intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium. Acidification with ethanoic acid yields the target compound. Optimization of reaction parameters, such as solvent choice (water for improved yield) and temperature, is critical .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Methodological Answer : Structural confirmation relies on spectral techniques:

- IR spectroscopy identifies functional groups (e.g., thioether, acetamide).

- NMR (¹H and ¹³C) verifies proton and carbon environments.

- Chromatography (HPLC or TLC) ensures purity. Cross-referencing experimental data with computational predictions (e.g., PubChem entries) enhances reliability .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Methodological Answer : Molecular docking is employed to predict binding affinity to target proteins (e.g., enzymes or receptors). For example, derivatives of similar thiadiazole-acetamide hybrids show affinity for antibacterial targets like Staphylococcus aureus enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thiadiazole-acetamide hybrid synthesis?

- Methodological Answer : Key factors include:

- Solvent selection : Aqueous media reduce side reactions compared to organic solvents .

- Catalyst use : POCl₃ in thiadiazole ring formation enhances reactivity .

- Stoichiometric ratios : Excess sodium monochloroacetate (1.2–1.5 equivalents) drives the reaction to completion .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from:

- Solvent effects in docking : Adjust docking parameters to mimic physiological conditions (e.g., pH 7.4, solvation).

- Compound stability : Assess metabolic degradation via in vitro assays (e.g., liver microsomes).

- Off-target interactions : Use proteome-wide screening to identify unintended targets .

Q. What strategies are effective for synthesizing and characterizing salts of this compound?

- Methodological Answer : Salts (e.g., sodium, potassium) are formed by reacting the parent acid with inorganic bases in ethanol. Characterization includes:

- Melting point analysis to confirm salt formation.

- Elemental analysis (C, H, N, S) to validate stoichiometry.

- Solubility profiling in polar vs. non-polar solvents .

Q. How can researchers validate the biological activity predicted by molecular docking?

- Methodological Answer : Follow-up assays include:

- In vitro enzyme inhibition assays (e.g., IC₅₀ determination).

- Antimicrobial susceptibility testing (MIC against Gram-positive/negative strains).

- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) .

Q. What analytical approaches troubleshoot inconsistencies in spectral data during structural elucidation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.